- Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis, Tetrahedron, 2012, 68(9), 2155-2160
Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)
953776-62-0 structure
Product Name:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
Numero CAS:953776-62-0
MF:C16H20FN3O2S
MW:337.412305831909
CID:1059365
Update Time:2023-11-22
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
- 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin
- N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
- N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide
- N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)
- N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide
- N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
-
- Inchi: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3
- Chiave InChI: VZTXNOOWMMDDLR-UHFFFAOYSA-N
- Sorrisi: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O
Proprietà calcolate
- Massa esatta: 337.12600
Proprietà sperimentali
- PSA: 71.54000
- LogP: 4.19110
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | F595230-10mg |
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |
953776-62-0 | 10mg |
$207.00 | 2023-05-18 | ||
| TRC | F595230-100mg |
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide |
953776-62-0 | 100mg |
$1642.00 | 2023-05-18 |
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
1.2 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Method for preparing rosuvastatin precursor, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ; 20 °C
1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C
1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ; 5 min, 20 °C
Riferimento
- Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin, Journal of Organic Chemistry, 2010, 75(19), 6681-6684
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C
1.2 Solvents: Dichloromethane ; -5 °C; 10 h, -5 °C
Riferimento
- Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt → -5 °C
1.2 Reagents: Triethylamine ; 10 min, -5 °C
1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.4 Solvents: Dichloromethane ; -5 °C → rt
1.2 Reagents: Triethylamine ; 10 min, -5 °C
1.3 Solvents: Dichloromethane ; -5 °C; 8 h, -5 °C
1.4 Solvents: Dichloromethane ; -5 °C → rt
Riferimento
- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof, United States, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C
Riferimento
- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials
- 4-(4-fluorophenyl)-6-isopropyl-N,5-dimethylpyrimidin-2-amine
- Tributyl[[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonium
- Rosuvastatin Triphenylphosphonium Bromide
- Acetic acid,2,2,2-trifluoro-, ion(1-)
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products
N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide) Prodotti correlati
- 147118-37-4(N-4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl-N-methyl-methanesulfonamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti